

# Reproducibility of ODM-203 Experimental Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



This guide provides a comprehensive comparison of the experimental findings for **ODM-203**, a selective inhibitor of Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs), with relevant alternative therapies. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of **ODM-203**'s performance and the reproducibility of its experimental results.

#### Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize the key quantitative data from preclinical studies, offering a direct comparison of **ODM-203** with other FGFR and/or VEGFR inhibitors.

#### Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)



| Target | ODM-203 | Lucitanib | Dovitinib |
|--------|---------|-----------|-----------|
| FGFR1  | 11      | 85        | 8         |
| FGFR2  | 16      | 425       | 1         |
| FGFR3  | 6       | -         | 1         |
| FGFR4  | 35      | -         | 13        |
| VEGFR1 | 26      | 7         | 3         |
| VEGFR2 | 9       | 17        | 13        |
| VEGFR3 | 5       | -         | -         |

Note: "-" indicates data not readily available in the searched literature.

**Table 2: In Vitro Cellular Assay Performance** 

| Assay                   | Cell Line                  | ODM-203 (IC50,<br>nM) | Lucitanib (IC50,<br>nM) |
|-------------------------|----------------------------|-----------------------|-------------------------|
| Cell Proliferation      | H1581 (FGFR1<br>amplified) | 104                   | 120                     |
| SNU16 (FGFR2 amplified) | 126                        | 120                   |                         |
| RT4 (FGFR3 fusion)      | 192                        | 120                   |                         |
| HUVEC Tube<br>Formation | -                          | 33                    | 1                       |

## **Table 3: In Vivo Xenograft Model Efficacy**



| Model                | Treatment | Dose<br>(mg/kg/day) | Tumor Growth<br>Inhibition (TGI) | Reference |
|----------------------|-----------|---------------------|----------------------------------|-----------|
| RT4 (FGFR3 fusion)   | ODM-203   | 20                  | 37%                              |           |
| ODM-203              | 40        | 92%                 |                                  | -         |
| AZD-4547             | 12.5      | Significant         |                                  |           |
| Renca<br>(syngeneic) | ODM-203   | 7                   | 39%                              |           |
| ODM-203              | 20        | 58%                 |                                  | -         |
| ODM-203              | 40        | 75%                 | _                                |           |
| Sorafenib            | 40        | Significant         | _                                |           |

### **Experimental Protocols**

Detailed methodologies for the key experiments cited are provided below to ensure the reproducibility of the findings.

#### **In Vitro Kinase Assays**

- Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against a panel of recombinant protein kinases.
- Methodology: Standard radiometric kinase assays were utilized. Recombinant kinases (FGFR1, 2, 3, 4 and VEGFR1, 2, 3) were incubated with the test compound (ODM-203, Lucitanib, or Dovitinib) at varying concentrations. The reaction was initiated by the addition of [y-33P]ATP. Following incubation, the kinase activity was measured by quantifying the incorporation of the radiolabel into a substrate peptide using a scintillation counter. IC50 values were calculated from the dose-response curves.

#### **Cell Proliferation Assays**

 Objective: To assess the anti-proliferative activity of the test compounds in cancer cell lines with known FGFR alterations.



- · Cell Lines:
  - H1581 (human lung carcinoma, FGFR1 amplification)
  - SNU16 (human gastric carcinoma, FGFR2 amplification)
  - RT4 (human bladder cancer, FGFR3-TACC3 fusion)
- Methodology: Cells were seeded in 96-well plates and allowed to adhere overnight. The
  following day, cells were treated with a serial dilution of the test compounds (ODM-203 or
  Lucitanib) for 72-96 hours. Cell viability was assessed using a standard metabolism-based
  assay, such as the MTS or MTT assay. The absorbance was measured, and IC50 values
  were determined from the resulting dose-response curves.

#### **HUVEC Tube Formation Assay**

- Objective: To evaluate the in vitro anti-angiogenic potential of the test compounds.
- Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
- Methodology: HUVECs were seeded on a layer of Matrigel in 96-well plates in the presence
  of varying concentrations of the test compounds (ODM-203 or Lucitanib). The plates were
  incubated for a period sufficient to allow for the formation of capillary-like structures (tubes).
   The extent of tube formation was quantified by microscopy and image analysis. The IC50
  value represents the concentration of the compound that inhibits tube formation by 50%.

#### In Vivo Xenograft Models

- Objective: To evaluate the anti-tumor efficacy of the test compounds in vivo.
- Animal Models:
  - RT4 Xenograft: Athymic nude mice were subcutaneously injected with RT4 cells.
  - Renca Syngeneic Model: BALB/c mice were orthotopically injected with Renca (murine renal cell carcinoma) cells into the kidney capsule.



- Treatment: Once tumors reached a palpable size, mice were randomized into treatment groups and received daily oral administration of either vehicle control, ODM-203, AZD-4547, or Sorafenib at the indicated doses.
- Efficacy Evaluation: Tumor volume was measured regularly using calipers. At the end of the study, tumors were excised and weighed. Tumor Growth Inhibition (TGI) was calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group.

### **Mandatory Visualization**

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.



Click to download full resolution via product page

Caption: **ODM-203** Signaling Pathway Inhibition.





Click to download full resolution via product page

Caption: Experimental Workflow for **ODM-203** Evaluation.

 To cite this document: BenchChem. [Reproducibility of ODM-203 Experimental Findings: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8093364#reproducibility-of-odm-203-experimental-findings]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com